molecular formula C18H26N4O4S B2535298 4-ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797126-33-0

4-ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2535298
CAS No.: 1797126-33-0
M. Wt: 394.49
InChI Key: FYIXJPFTISGOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic chemical compound designed for research and development purposes. Its structure incorporates a 1,2,4-triazole-5-one core, a privileged scaffold in medicinal chemistry known to contribute to a wide range of biological activities. The molecule is further functionalized with a piperidine ring, a common feature in pharmaceuticals that can influence a compound's pharmacokinetics and binding affinity to biological targets. The presence of the phenylsulfonyl group adds potential for specific interactions with enzyme active sites. The 1,2,4-triazole nucleus is a significant pharmacophore, and derivatives have been extensively investigated for various therapeutic applications, serving as key structural components in numerous bioactive molecules . This specific combination of a triazole core with a piperidine substituent makes this compound a valuable intermediate for hit-to-lead optimization campaigns in drug discovery. Potential research applications include, but are not limited to, serving as a building block in the synthesis of novel chemical libraries, a candidate for high-throughput screening against various biological targets, or a lead compound for the development of enzyme inhibitors. Researchers can utilize this molecule to explore structure-activity relationships (SAR), particularly around the triazole and piperidine motifs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-3-21-17(19-22(18(21)23)13-14-26-2)15-9-11-20(12-10-15)27(24,25)16-7-5-4-6-8-16/h4-8,15H,3,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIXJPFTISGOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazole Ring : The triazole core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Piperidine Modification : The introduction of the piperidine moiety is achieved through reductive amination or similar methods, which enhances the compound's pharmacological profile.
  • Sulfonyl Group Attachment : The phenylsulfonyl group is integrated to improve solubility and biological activity.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, derivatives similar to 4-ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one have shown the ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Lipoxygenase (LOX) Inhibition : Studies have demonstrated that triazole derivatives can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The compound exhibited an IC50 value indicating potent inhibition against soybean LOX .
CompoundIC50 Value (μM)Activity
4-Ethyl Triazole2.79 ± 0.24Potent LOX inhibitor
Reference Compound2.11 ± 0.006Standard LOX inhibitor

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Colon Carcinoma : In vitro studies showed activity against HCT-116 cells with an IC50 value of 6.2 μM.
  • Breast Cancer : Compounds related to this structure demonstrated significant activity against T47D breast cancer cells with IC50 values ranging from 27.3 μM to 43.4 μM .

The biological activity of 4-ethyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can be attributed to:

  • Hydrogen Bond Formation : Binding interactions with target enzymes involve hydrogen bonds between functional groups in the triazole and piperidine moieties and the active sites of enzymes.
  • Electron-rich Substituents : The presence of electron-donating groups enhances binding affinity and stability within enzyme pockets .

Case Studies

Several case studies have highlighted the efficacy of similar triazole compounds:

  • Study on Lipoxygenase Inhibition : A recent study identified that triazole derivatives with specific substitutions had enhanced LOX inhibition compared to traditional anti-inflammatory drugs .
  • Anticancer Screening : A comprehensive screening of various triazole derivatives revealed a consistent pattern of anticancer activity across multiple cell lines, emphasizing the therapeutic potential of these compounds .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Piperidine Moieties

The target compound shares close structural homology with 3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2188279-37-8). Key differences include:

  • Sulfonyl substituent : The target compound has a phenylsulfonyl group, while the analogue features a 3-chloro-4-fluorophenylsulfonyl group.
  • Triazolone substituent: The target compound has an ethyl group at N4, whereas the analogue has a cyclopropyl group.
Table 1: Structural Comparison of Sulfonyl-Piperidine Triazolones
Compound Sulfonyl Group N4 Substituent Molecular Weight
Target Compound Phenylsulfonyl Ethyl Not reported
CAS 2188279-37-8 3-Chloro-4-fluorophenyl Cyclopropyl 458.9 g/mol

Triazolone Derivatives with Piperidine/Piperazine Linkages

Several compounds in the evidence feature triazolones linked to piperidine or piperazine rings, albeit with distinct substituents:

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (): Lacks the sulfonyl group and methoxyethyl chain, simplifying the structure. This compound’s activity is uncharacterized in the evidence but may serve as a scaffold for further derivatization.

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (): Contains a piperazine-phenyl group and a benzyloxy side chain, structurally related to posaconazole impurities. The hydroxyl group enhances polarity, contrasting with the target compound’s methoxyethyl group .

Table 2: Pharmacological Targets of Triazolone Derivatives
Compound Structural Features Biological Activity/Application Reference
Target Compound Sulfonyl-piperidine, methoxyethyl Undetermined (theoretical: receptor modulation)
Gαq-RGS2 Activator Trifluoromethylphenyl, hydroxyphenyl Gαq-RGS2 loop activation
P2Y14 Antagonist (Compound 40) Biphenyl-triazole, trifluoroacetyl P2Y14 receptor antagonism
Aprepitant-Related Compounds Morpholino-triazolone Antiemetic (NK1 receptor antagonist)

Substituent Effects on Physicochemical Properties

  • Methoxyethyl vs.
  • Sulfonyl Aromaticity: The phenylsulfonyl group in the target compound may enhance π-π stacking interactions in receptor binding compared to non-aromatic sulfonamides .
  • Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) introduce basic nitrogen atoms, altering pKa and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.